molecular formula C9H14N2O2 B2900685 tert-butyl 2-(1H-pyrazol-3-yl)acetate CAS No. 1503584-81-3

tert-butyl 2-(1H-pyrazol-3-yl)acetate

Cat. No.: B2900685
CAS No.: 1503584-81-3
M. Wt: 182.223
InChI Key: CSWCANWQEWYHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 2-(1H-pyrazol-3-yl)acetate: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1H-pyrazol-3-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-pyrazolecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-(1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Pyrazole-3-carboxylic acid derivatives.

    Reduction: tert-butyl 2-(1H-pyrazol-3-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butyl 2-(1H-pyrazol-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1H-pyrazol-3-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to proteins and enzymes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

tert-butyl 2-(1H-pyrazol-3-yl)acetate can be compared with other similar compounds, such as:

    tert-butyl 2-(1H-pyrazol-5-yl)acetate: Similar structure but with the pyrazole ring substituted at a different position.

    tert-butyl 2-(1H-pyrazol-4-yl)acetate: Another positional isomer with different chemical properties.

    tert-butyl 2-(1H-pyrazol-3-yl)propanoate: A homologous compound with an additional carbon in the ester chain.

Biological Activity

Introduction

tert-butyl 2-(1H-pyrazol-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anti-inflammatory properties. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butyl bromoacetate with 3-pyrazolecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like acetonitrile under reflux conditions, followed by purification through column chromatography to yield the desired compound in high purity.

Reaction Scheme

StepReagentsConditionsProduct
1tert-butyl bromoacetate + 3-pyrazolecarboxaldehydeReflux in acetonitrileThis compound

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, studies have demonstrated its potential against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Screening

  • Method : Agar diffusion test
  • Results : Showed high antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 80 to 110 nM against sensitive strains like Staphylococcus aureus and Sarcina.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses.

Mechanism of Action

  • The pyrazole ring structure allows for interaction with specific molecular targets, potentially influencing pathways related to inflammation . Further investigations are needed to fully elucidate these mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructureBiological Activity
tert-butyl 2-(1H-pyrazol-5-yl)acetateSimilar pyrazole structureModerate antimicrobial activity
tert-butyl 2-(1H-pyrazol-4-yl)acetateDifferent substitution on pyrazoleLower anti-inflammatory effects
tert-butyl 2-(1H-pyrazol-3-yl)propanoateHomologous compoundEnhanced lipophilicity but similar activity

Research Findings and Applications

The compound has been utilized as a scaffold for developing new therapeutic agents. Its role as a building block in synthesizing more complex heterocyclic compounds has been highlighted in various studies .

Potential Applications

  • Drug Development : Investigated for use in designing inhibitors targeting lactate dehydrogenase (LDH), which is relevant in cancer metabolism .
  • Material Science : Explored for applications in creating polymers and catalysts due to its unique chemical properties.

Properties

IUPAC Name

tert-butyl 2-(1H-pyrazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)6-7-4-5-10-11-7/h4-5H,6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWCANWQEWYHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503584-81-3
Record name tert-butyl 2-(1H-pyrazol-3-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.